Ethyl 4-aminocyclohexanecarboxylate
Overview
Description
Ethyl 4-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C9H17NO2 . It is a derivative of cyclohexane, featuring an amino group at the fourth position and an ethyl ester group at the carboxyl position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 4-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form ethyl 4-hydroxycyclohexanecarboxylate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ethyl 4-nitrocyclohexanecarboxylate.
Reduction: Ethyl 4-hydroxycyclohexanecarboxylate.
Substitution: Various substituted cyclohexanecarboxylates depending on the reagents used.
Scientific Research Applications
Ethyl 4-aminocyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound may interact with enzymes, inhibiting their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:
- Ethyl 4-oxocyclohexanecarboxylate
- 4-Aminocyclohexanecarboxylic acid
- Ethyl 4-aminobutyrate hydrochloride
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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